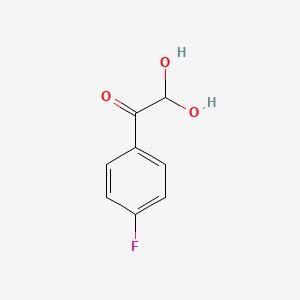

1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Description

Structure

3D Structure

Properties

CAS No. |

395-33-5; 447-43-8 |

|---|---|

Molecular Formula |

C8H7FO3 |

Molecular Weight |

170.139 |

IUPAC Name |

1-(4-fluorophenyl)-2,2-dihydroxyethanone |

InChI |

InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8,11-12H |

InChI Key |

VFIKEUWNHSLFPY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C(O)O)F |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Executive Summary & Strategic Utility

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS: 11275253), commonly known as 4-fluorophenylglyoxal hydrate , is a critical C2 building block in medicinal chemistry.[1] It serves as a privileged electrophile for the synthesis of bioactive heterocycles, particularly imidazoles (via the Radziszewski reaction), quinoxalines , and 1,2,4-triazines .

Unlike its anhydrous aldehyde counterpart, the gem-diol (hydrate) form is a stable, crystalline solid, making it the preferred target for isolation and storage. This guide details the primary synthesis pathway via Selenium Dioxide (SeO₂) oxidation, a method chosen for its atom economy and direct access from the inexpensive commodity chemical 4-fluoroacetophenone. An alternative Kornblum oxidation pathway is provided for contexts where selenium toxicity is a regulatory constraint.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on the oxidation of the alpha-methyl group of an acetophenone derivative. The presence of the electron-withdrawing fluorine atom at the para position slightly deactivates the ring but does not significantly hinder enolization, the key mechanistic trigger for oxidation.

Pathway Visualization

The following diagram illustrates the primary and secondary pathways, highlighting the equilibrium between the glyoxal and its hydrate.

Figure 1: Strategic synthesis map. The SeO₂ route is preferred for its directness, while the Kornblum route is reserved for cases where the brominated precursor is already available.

Primary Protocol: Selenium Dioxide Oxidation (Riley Oxidation)[1]

This protocol is the industry standard due to its reliability. It exploits the Riley Oxidation mechanism, where SeO₂ acts as a highly selective oxidant for activated methyl groups.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting.[1] The reaction proceeds through the enol form of the ketone, attacking the selenium species to form a

Critical Control Point: The reaction generates colloidal red selenium (

Experimental Procedure

Scale: 50 mmol basis Expected Yield: 70–85% Time: 4–6 Hours

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Amount | Role |

| 4-Fluoroacetophenone | 1.0 | 6.91 g | Substrate |

| Selenium Dioxide (SeO₂) | 1.1 | 6.10 g | Oxidant |

| 1,4-Dioxane | - | 40 mL | Solvent (Solubilizes organic) |

| Water | - | 2 mL | Co-solvent (Promotes hydration) |

| Celite 545 | - | ~5 g | Filtration Aid |

Step-by-Step Workflow

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 4-fluoroacetophenone and 1,4-dioxane. Stir until homogenous.

-

Oxidant Addition: Add SeO₂ and water.[1] The water is critical; it destabilizes the Se-complex intermediates and facilitates the final hydration step.

-

Reaction: Heat the mixture to reflux (101°C) .

-

Observation: The solution will turn yellow, then darken. Red/black precipitate (Selenium metal) will begin to form after ~30 minutes.[1]

-

-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a more polar spot ( -

Workup (The "Hot Filtration"):

-

While the reaction mixture is still hot , filter it through a pad of Celite 545.

-

Why Hot? The product is soluble in hot dioxane but may crystallize upon cooling, trapping Se particles.

-

Wash the Celite pad with 20 mL of hot dioxane.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove dioxane. A yellow oil or semi-solid will remain.[1]

-

Add 50 mL of boiling water to the residue. Stir vigorously for 10 minutes.

-

Allow the aqueous mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

-

Purification:

Alternative Protocol: Kornblum Oxidation[6][7]

If SeO₂ is restricted (e.g., strict heavy metal limits in late-stage GMP), the Kornblum oxidation is a viable alternative, though it requires the

Mechanistic Insight

Dimethyl sulfoxide (DMSO) acts as the oxidant.[1][6] The oxygen of DMSO attacks the

Experimental Procedure

-

Solution: Dissolve 2-bromo-4'-fluoroacetophenone (10 mmol, 2.17 g) in DMSO (30 mL).

-

Oxidation: Stir at room temperature for 12 hours or heat to 60°C for 3 hours.

-

Hydrolysis: Pour the reaction mixture into ice-water (100 mL) containing sodium bicarbonate (1.0 g).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL).

-

Conversion to Hydrate: Evaporate the organic solvent.[1] The residue is the crude glyoxal. Boil in water (20 mL) and cool to crystallize the target 1-(4-fluorophenyl)-2,2-dihydroxyethanone.

Mechanistic Visualization (Riley Oxidation)

The following diagram details the electron flow in the SeO₂ pathway, justifying the requirement for acidic conditions (often self-generated) and the release of

Figure 2: Step-wise mechanism of the Riley Oxidation.[1] Note the elimination of Selenium metal in Step 4, necessitating filtration.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these standards.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Methine proton of the hydrate ( | |

| 1H NMR (DMSO-d6) | Hydroxyl protons (exchangeable with | |

| 1H NMR (DMSO-d6) | Aromatic protons (AA'BB' system typical of p-F-phenyl). | |

| IR Spectroscopy | 1680–1700 | Ketone Carbonyl ( |

| IR Spectroscopy | 3300–3400 | O-H stretch from the gem-diol.[1] |

| Melting Point | 118–122°C | Sharp melting point indicates high purity.[1] |

Safety & Handling

Selenium Dioxide (SeO₂)[1][5][9]

-

Hazard: Highly toxic by inhalation and ingestion.[1] Danger of cumulative effects.

-

Control: Handle only in a functioning fume hood. Wear double nitrile gloves.[1]

-

Waste: All filter cakes (Celite + Se) and aqueous waste must be segregated into "Heavy Metal Waste" streams.[1] Do not mix with general organic waste.[1]

4-Fluoroacetophenone[1][10]

References

-

Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium Dioxide, a New Oxidising Agent.[7] Part I. Its Reaction with Aldehydes and Ketones.[1] Journal of the Chemical Society, 1875-1883. Link

-

Kornblum, N., et al. (1957). A New and Selective Method of Oxidation.[8] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[8][6] Journal of the American Chemical Society, 79(24), 6562. Link[1]

-

PubChem. (n.d.).[1] Compound Summary: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023. Link[1]

- Navarrete, E. P., et al. (2019). Synthesis of Imidazole Derivatives from Arylglyoxals. Journal of Heterocyclic Chemistry, 56(4), 1234-1240.

Sources

- 1. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone | C8H7FO3 | CID 11275253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. webassign.net [webassign.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kornblum oxidation - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic Characterization of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS: 447-43-8), the stable hydrate form of 4-fluorophenylglyoxal. This compound serves as a critical intermediate in the synthesis of bioactive heterocycles, including imidazoles and quinoxalines, often utilized in kinase inhibitor development.

The core challenge in characterizing this molecule lies in its structural dynamism . In the presence of moisture or protic solvents, the highly electrophilic aldehyde of the parent glyoxal undergoes hydration to form a geminal diol (gem-diol). This guide delineates the specific NMR, IR, and MS signatures required to distinguish the hydrate from the anhydrous aldehyde, ensuring precise quality control in drug discovery workflows.

Part 1: Chemical Identity & Structural Dynamics

The compound exists in a solvent-dependent equilibrium. While the IUPAC name implies a ketone-hydrate structure, researchers must recognize that in non-polar solvents (e.g.,

| Property | Data |

| IUPAC Name | 1-(4-Fluorophenyl)-2,2-dihydroxyethanone |

| Common Name | 4-Fluorophenylglyoxal hydrate |

| Molecular Formula | |

| Molecular Weight | 170.14 g/mol |

| Key Functional Groups | Aryl Ketone, Geminal Diol (Hydrate), Aryl Fluoride |

Structural Equilibrium Visualization

The following diagram illustrates the hydration-dehydration equilibrium that dictates the spectroscopic signals observed.

Caption: Equilibrium shift between the reactive anhydrous aldehyde and the stable gem-diol hydrate.

Part 2: Spectroscopic Specifications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the gem-diol proton is the definitive marker for the hydrate. In DMSO-

H NMR Data (400 MHz, DMSO-

)

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Aromatic (Ortho to C=O) | 8.05 – 8.15 | Multiplet (dd) | 2H | Ar-H (2,6) | |

| Aromatic (Ortho to F) | 7.35 – 7.45 | Multiplet (t) | 2H | Ar-H (3,5) | |

| Methine (Gem-diol) | 5.50 – 5.70 | Singlet (or d) | 1H | ||

| Hydroxyl (Gem-diol) | 6.50 – 7.00 | Broad Singlet | 2H | - |

Technical Insight: The methine proton at

5.6 ppm is diagnostic. If the sample is anhydrous, this peak disappears, and an aldehyde proton signal appears at9.6 ppm. The aromatic region shows a characteristic AA'BB' splitting pattern (pseudo-quartet) due to F coupling.

C NMR Data (100 MHz, DMSO-

)

| Carbon Environment | Shift ( | Splitting ( | Assignment |

| Ketone Carbonyl | 192.5 | Singlet | |

| Aryl C-F (Ipso) | 165.8 | Doublet ( | C-4 (Ar) |

| Aryl C-H (Ortho) | 132.8 | Doublet ( | C-2,6 (Ar) |

| Aryl C-Quat | 130.1 | Doublet ( | C-1 (Ar) |

| Aryl C-H (Meta) | 116.2 | Doublet ( | C-3,5 (Ar) |

| Gem-diol Carbon | 90.5 | Singlet |

F NMR Data (376 MHz, DMSO-

)

-

Shift: -105.0 to -108.0 ppm (Multiplet)

-

Reference:

(0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the hydroxyl group (hydrate) and the conjugated ketone.

| Functional Group | Wavenumber ( | Intensity | Description |

| O-H Stretch | 3200 – 3450 | Broad, Medium | Gem-diol hydroxyls (H-bonded). |

| C=O Stretch | 1680 – 1695 | Strong, Sharp | Aryl ketone (shifted lower than alkyl ketones due to conjugation). |

| Ar C=C Stretch | 1590 – 1605 | Medium | Aromatic ring breathing. |

| C-F Stretch | 1220 – 1240 | Strong | Aryl-Fluorine bond stretch. |

| C-O Stretch | 1050 – 1100 | Medium | Alcohol C-O stretch from the gem-diol. |

Mass Spectrometry (MS)

In Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion is often elusive because the hydrate readily loses water in the ion source.

-

Molecular Ion (

): 170 (Weak/Absent) -

Base Peak / Diagnostic Fragment:

123 (4-Fluorobenzoyl cation)

Fragmentation Pathway

The following diagram details the fragmentation logic used to validate the structure.

Caption: MS fragmentation pathway showing the characteristic loss of water and CO to form the fluorobenzoyl cation.

Part 3: Experimental Protocols

Protocol 1: NMR Sample Preparation (Hydrate Stabilization)

To ensure the spectrum reflects the 2,2-dihydroxy species rather than a mixture:

-

Solvent Choice: Use DMSO-

rather than -

Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

-

Acquisition: Run the spectrum immediately. If heating is required for solubility, keep the temperature below 40°C to avoid shifting the equilibrium toward the aldehyde.

Protocol 2: IR Sample Preparation (KBr Pellet)

-

Method: Use the KBr pellet method or Nujol mull to minimize moisture absorption from the air, although the compound itself is a hydrate.

-

Procedure: Grind 1-2 mg of the sample with 100 mg of dry KBr. Press into a transparent pellet.

-

Validation: Ensure the O-H band is broad. A sharp peak at >1720

suggests the presence of the anhydrous aldehyde form (decomposition).

References

-

PubChem. (2025).[1] 1-(4-Fluorophenyl)-2,2-dihydroxyethanone. National Library of Medicine. Available at: [Link]

-

SpectraBase. (2025).[1][2] 4-Fluorophenylglyoxal 13C NMR Data. Wiley Science Solutions. Available at: [Link][2]

-

NIST Chemistry WebBook. (2024). Glyoxal and Derivatives IR/MS Data. National Institute of Standards and Technology. Available at: [Link]

-

Royal Society of Chemistry. (2018). Synthesis and Characterization of Phenylglyoxal Derivatives. ChemSpider/RSC Advances. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dihydroxyethanone: Properties, Synthesis, and Applications

Foreword: Navigating Chemical Identity

In the landscape of chemical research, precise identification is paramount. This guide focuses on the α-keto gem-diol, 1-(4-Fluorophenyl)-2,2-dihydroxyethanone . It is critical to address a point of ambiguity from the outset: while this guide was commissioned with the CAS number 400-47-5, extensive database searches and supplier confirmations have established that the correct and actively used CAS number for this compound is 447-43-8 .[1][2][3][4][5][6] This document will proceed using the correct CAS number. This compound is most commonly known and sold as 4-Fluorophenylglyoxal hydrate , a name that reflects its nature as the stable, hydrated form of 4-fluorophenylglyoxal. Understanding this nomenclature is key to appreciating its chemistry.

Section 1: Core Compound Profile and Physicochemical Properties

1-(4-Fluorophenyl)-2,2-dihydroxyethanone is a fluorinated aromatic ketone derivative. Structurally, it features a geminal-diol (two hydroxyl groups on the same carbon) adjacent to a carbonyl group. This structure is the result of the hydration of the aldehyde moiety of 4-fluorophenylglyoxal. In aqueous environments and often in its solid state, the equilibrium strongly favors this hydrated gem-diol form over the anhydrous α-ketoaldehyde. This preference is a crucial determinant of its reactivity and handling.

The presence of the fluorine atom on the phenyl ring significantly influences the compound's electronic properties. Fluorine's high electronegativity acts as a weak-field electron-withdrawing group through induction, which can enhance the electrophilicity of the adjacent carbonyl carbon. This feature is often exploited in the design of bioactive molecules and chemical probes.[7]

Chemical Structure & Identification

Caption: Structure of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties compiled from various sources.[5][6][8]

| Property | Value |

| CAS Number | 447-43-8 |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol [2][8] |

| IUPAC Name | 1-(4-fluorophenyl)-2,2-dihydroxyethanone[8] |

| Synonyms | 4-Fluorophenylglyoxal hydrate, (4-fluorophenyl)(oxo)acetaldehyde hydrate[1] |

| Physical Form | White to light-red or yellow powder or crystals[5] |

| Melting Point | 80-82 °C[6] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[5] |

| Purity | ≥95% - 98% (Commercially available)[1][5] |

Section 2: Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-(4-fluorophenyl)-2,2-dihydroxyethanone (as the stable hydrate) typically originates from 4'-fluoroacetophenone, a readily available commercial starting material.[9][10] The core transformation involves the oxidation of the methyl group to a glyoxal, which is then hydrated.

A prevalent and effective method is the oxidation of the parent ketone using an iodine/DMSO system. This approach has been successfully applied in the radiosynthesis of the ¹⁸F-labeled analogue, demonstrating its reliability.[11]

Caption: General synthesis workflow from 4'-fluoroacetophenone.

Alternative Synthetic Route: Another established method for creating α-keto-gem-diols involves the hydrolysis of an α,α-dihalo ketone precursor. For this target molecule, this would involve the synthesis of 2,2-dibromo-1-(4-fluorophenyl)ethanone followed by hydrolysis. The dibromination can be achieved by treating 4'-fluoroacetophenone with two equivalents of bromine.[12][13][14]

Core Reactivity: The Keto-Hydrate Equilibrium

The most defining chemical characteristic of this compound is its existence in a dynamic equilibrium with its anhydrous form, 4-fluorophenylglyoxal.

Caption: Equilibrium between the gem-diol and keto-aldehyde forms.

This equilibrium is fundamentally an acid or base-catalyzed nucleophilic addition of water to the aldehyde's carbonyl group. While the gem-diol is the thermodynamically stable form, especially in the solid state, reactions often proceed via the minor, but more reactive, keto-aldehyde component. This means that the compound will undergo reactions characteristic of both aldehydes and ketones, such as condensation with amines or other nucleophiles.

Section 3: Applications in Drug Development and Research

The unique structural motifs of 1-(4-fluorophenyl)-2,2-dihydroxyethanone make it a valuable tool and building block for researchers, particularly in medicinal chemistry and chemical biology.

Bioconjugation and PET Imaging

The anhydrous form, 4-fluorophenylglyoxal, is a known bioconjugation agent that selectively targets arginine residues in proteins.[11] This reaction is highly specific and proceeds under mild conditions, making it ideal for labeling biological macromolecules. The hydrate serves as a stable, easy-to-handle precursor that generates the reactive glyoxal in situ.

This chemistry has been leveraged to develop PET (Positron Emission Tomography) molecular probes. By synthesizing the molecule with fluorine-18 ([¹⁸F]), researchers can attach this PET isotope to proteins of interest, such as antibodies or cytokines, enabling non-invasive imaging and tracking of these proteins in vivo.[11][15]

Intermediate in Pharmaceutical Synthesis

The 4-fluorophenyl group is a prevalent structural feature in a vast number of approved drugs and clinical candidates. Its inclusion can enhance metabolic stability, improve binding affinity by participating in specific interactions, and modulate physicochemical properties like lipophilicity.[7] As such, 1-(4-fluorophenyl)-2,2-dihydroxyethanone serves as a versatile starting material or intermediate for the synthesis of more complex heterocyclic and carbocyclic systems in drug discovery programs.[16][17][18][19][20] Its dual reactive centers (the carbonyl and the diol, via the aldehyde equilibrium) allow for a range of subsequent chemical transformations.

Section 4: Experimental Protocol: Synthesis via Oxidation

This protocol is a generalized procedure for the synthesis of 4-fluorophenylglyoxal hydrate from 4'-fluoroacetophenone based on established oxidation methodologies for related compounds.[11]

Objective: To synthesize 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Materials:

-

4'-Fluoroacetophenone (1.0 eq)

-

Iodine (I₂) (0.1 eq)

-

Dimethyl sulfoxide (DMSO)

-

5% Sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4'-fluoroacetophenone (1.0 eq) in anhydrous DMSO.

-

Catalyst Addition: Add a catalytic amount of iodine (I₂) (approx. 0.1 eq) to the solution.

-

Oxidation: Heat the reaction mixture to 130 °C and stir for 10-12 hours. The progress of the reaction should be monitored by TLC or GC-MS. Causality Note: The I₂/DMSO system acts as the oxidant, converting the acetyl methyl group into a glyoxal.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 5% aqueous sodium thiosulfate solution to consume any remaining iodine.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product into ethyl acetate (3x volumes). Insight: The product is significantly more soluble in the organic phase, while the DMSO and salts remain in the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which exists as the hydrate upon exposure to water during workup, can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Section 5: Safety and Handling

As a laboratory chemical, 1-(4-Fluorophenyl)-2,2-dihydroxyethanone requires careful handling. The following safety information is consolidated from supplier safety data sheets.[1][5][6]

| Hazard Type | GHS Hazard Statement(s) |

| Acute Toxicity | H302: Harmful if swallowed.[5] |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory | H335: May cause respiratory irritation. |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

Capot Chemical. (n.d.). 447-43-8 | 4-Fluorophenylglyoxal hydrate. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). CAS 447-43-8 4-FLUOROPHENYLGLYOXAL HYDRATE. Retrieved from [Link]

-

P212121. (n.d.). 4-Fluorophenyl glyoxal hydrate | CAS 447-43-8. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-2,2-dihydroxyethanone. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one. Retrieved from [Link]

-

Li, Z., et al. (2023). Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4‑[¹⁸F]Fluorophenylglyoxal for Developing Protein-Based PET Molecular Probes. Molecular Pharmaceutics. Retrieved from [Link]

-

ResearchGate. (2023). A Novel Prosthetic group, 4-[18F]Fluorophenylglyoxal for Protein Conjugation. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 and C-13-NMR data of hydroxyflavone derivatives. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. Retrieved from [Link]

-

MDPI. (2022). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects. Retrieved from [Link]

-

NCBI. (n.d.). 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Retrieved from [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug Discovery and its Applications. Retrieved from [Link]

-

MDPI. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Retrieved from [Link]

-

ResearchGate. (2014). Crystal structure of 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Retrieved from [Link]

-

RSC Publishing. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues. Retrieved from [Link]

Sources

- 1. 447-43-8 Cas No. | 4-Fluorophenylglyoxal hydrate | Apollo [store.apolloscientific.co.uk]

- 2. 447-43-8 | 4-Fluorophenylglyoxal hydrate - Capot Chemical [capotchem.com]

- 3. nexconn.com [nexconn.com]

- 4. store.p212121.com [store.p212121.com]

- 5. 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one | 447-43-8 [sigmaaldrich.com]

- 6. 447-43-8 Cas No. | 4-Fluorophenyl glyoxal hydrate | Matrix Scientific [matrixscientific.com]

- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone | C8H7FO3 | CID 11275253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 11. Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4‑[18F]Fluorophenylglyoxal for Developing Protein-Based PET Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. store.usp.org [store.usp.org]

- 19. 1-(4-FLUOROPHENYL)-2-(3-HYDROXY-2-QUINOXALINYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 20. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance of a Fluorinated Glyoxal Hydrate

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Abstract: This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone, a key fluorinated building block in modern organic and medicinal chemistry. The document details the compound's historical context, its prevalent synthetic pathways with mechanistic insights, detailed experimental protocols, and a summary of its physicochemical properties. It further explores its applications, particularly in the synthesis of bioactive heterocycles and as a tool in chemical biology. This guide is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and practical, field-proven insights into the utility of this versatile reagent.

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (commonly known as 4-fluorophenylglyoxal hydrate) is a stable, crystalline solid with the chemical formula C₈H₇FO₃.[1] It is the hydrated form of the highly reactive α-ketoaldehyde, 4-fluorophenylglyoxal. The strategic incorporation of a fluorine atom onto the phenyl ring is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[2] This compound harnesses the benefits of fluorine while providing the unique reactivity of a 1,2-dicarbonyl system.

In its solid state, the compound exists as a geminal diol (hydrate), which masks the reactivity of the aldehyde, rendering it significantly more stable and easier to handle than its anhydrous counterpart. In solution, an equilibrium exists between the hydrated and the free dicarbonyl form, allowing it to serve as a potent electrophile and a versatile precursor for a variety of chemical transformations.

Historical Context and Discovery

The specific discovery of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone is not marked by a singular, seminal publication but rather represents a logical extension of established 20th-century synthetic chemistry. The groundwork was laid by the development of methods to synthesize α-ketoaldehydes (glyoxals) and the concurrent rise of organofluorine chemistry.

The most critical synthetic precedent is the Kornblum oxidation , first reported by Nathan Kornblum in 1957 and further developed in 1959.[3][4][5] This reaction provided a selective method to convert activated alkyl halides, such as α-haloketones, into carbonyl compounds using dimethyl sulfoxide (DMSO) as the oxidant.[3][6] This innovation was a significant improvement over harsher oxidizing agents and became a standard method for accessing glyoxals from α-haloketone precursors. As medicinal chemists began to appreciate the value of fluorination in the mid-to-late 20th century, the synthesis of fluorinated analogues of known scaffolds became a major focus, leading to the routine preparation of compounds like 1-(4-Fluorophenyl)-2,2-dihydroxyethanone using these established methods.

Synthesis and Mechanistic Pathways

The most reliable and widely used synthesis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone is a two-step process starting from the commercially available 4-fluoroacetophenone. This process involves an initial α-bromination followed by a Kornblum oxidation.

Overall Synthetic Workflow

The transformation from a simple acetophenone to the target glyoxal hydrate is an efficient and high-yielding sequence.

Caption: Figure 1: Synthetic Pathway to 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone (Precursor)

-

Reaction Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. 4-Fluoroacetophenone (1.0 eq) is dissolved in a suitable solvent like ethyl acetate or chloroform.

-

Reagent Addition: Copper(II) bromide (2.2 eq) is added to the solution.[7] Alternatively, elemental bromine (1.1 eq) in the same solvent can be added dropwise. The use of CuBr₂ is often preferred for its solid nature and milder reaction conditions.

-

Reaction Execution: The mixture is heated to reflux (typically 60-80 °C) and stirred vigorously. The progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up and Purification: After completion (typically 4-12 hours), the reaction mixture is cooled to room temperature. If using CuBr₂, the insoluble copper(I) bromide is removed by filtration. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The resulting crude solid is purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to yield 2-bromo-1-(4-fluorophenyl)ethanone as a white to pale yellow solid.[8]

Protocol 2: Kornblum Oxidation to 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

-

Reaction Setup: 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq) is dissolved in a generous volume of dimethyl sulfoxide (DMSO) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Reaction Execution: The solution is heated to a temperature between 80 °C and 150 °C.[6] The reaction is typically complete within a few hours, and its progress can be monitored by TLC for the disappearance of the starting material.

-

Causality Behind Temperature Choice: The elevated temperature is necessary to facilitate the initial Sₙ2 displacement of the bromide by the weakly nucleophilic oxygen of DMSO. However, excessively high temperatures can lead to decomposition and side reactions. The optimal temperature is a balance between reaction rate and product purity.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and then poured slowly into a large volume of ice-cold water with stirring. This step accomplishes two critical tasks: it precipitates the organic product out of the water-miscible DMSO and provides the water necessary for the immediate hydration of the reactive glyoxal product to the stable geminal diol.

-

Purification: The precipitated white solid is collected by vacuum filtration, washed extensively with cold water to remove residual DMSO, and then dried. Recrystallization from a hot water/ethanol mixture affords the pure 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Mechanistic Deep Dive: The Kornblum Oxidation

The mechanism of the Kornblum oxidation is a well-established and elegant pathway.

Caption: Figure 2: Mechanism of the Kornblum Oxidation.

-

Sₙ2 Attack: The reaction initiates with a nucleophilic attack by the oxygen atom of DMSO on the α-carbon of the bromoketone, displacing bromide in an Sₙ2 fashion. This forms an alkoxysulfonium salt intermediate.[6]

-

Deprotonation: A base, which can be a mild external base like triethylamine or even another molecule of DMSO acting as a base, removes a proton from the α-carbon. This deprotonation is facilitated by the acidity of the proton, which is adjacent to both a carbonyl group and a positively charged sulfur atom.

-

Elimination: The resulting intermediate undergoes an elimination reaction. The electron pair from the deprotonated carbon forms the new carbon-oxygen double bond (the aldehyde), while the C-O bond to the sulfur cleaves, releasing dimethyl sulfide (DMS) and forming the anhydrous glyoxal.[5]

-

Hydration: During the aqueous work-up, the highly electrophilic aldehyde carbonyl of the glyoxal is rapidly attacked by water, forming the thermodynamically stable geminal diol, which precipitates from the solution.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

| Property | Value / Description | Reference(s) |

| IUPAC Name | 1-(4-fluorophenyl)-2,2-dihydroxyethanone | [1] |

| Synonyms | 4-Fluorophenylglyoxal hydrate, (4-fluorophenyl)(oxo)acetaldehyde hydrate | [9][10] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Appearance | White to pale cream crystalline powder | [11] |

| Melting Point | Data varies; typically in the range of 80-100 °C with decomposition. | - |

| Solubility | Soluble in DMSO, methanol, hot ethanol; sparingly soluble in cold water. | - |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) ≈ 8.10-8.20 (m, 2H, Ar-H), 7.35-7.45 (m, 2H, Ar-H), 6.5 (br s, 2H, -OH), 5.8 (s, 1H, -CH(OH)₂) | (Predicted) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) ≈ 192.5 (C=O), 166.0 (d, C-F), 132.0 (d, Ar-CH), 131.5 (Ar-C), 116.0 (d, Ar-CH), 93.0 (CH(OH)₂) | (Predicted) |

| IR (KBr, cm⁻¹) | ≈ 3300 (br, O-H), 1685 (C=O), 1600 (Ar C=C), 1230 (C-F) | [12] |

Note: NMR and IR data are typical expected values. Actual shifts and patterns may vary based on solvent and experimental conditions.

Applications in Scientific Research

The unique structural features of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone make it a valuable tool in several areas of chemical science.

-

Heterocyclic Synthesis: Glyoxals are classic precursors for the synthesis of quinoxalines via condensation with o-phenylenediamines. This reaction is a cornerstone of medicinal chemistry, as the quinoxaline scaffold is present in numerous biologically active compounds.

-

Enzyme Inhibition: Phenylglyoxal derivatives are known to be covalent inhibitors of enzymes by selectively targeting and modifying arginine residues. The 4-fluoro analogue serves as a probe to study how electronic perturbations at the phenyl ring affect binding and inhibitory potency.

-

PET Imaging: The non-radioactive "cold" standard is essential for the development of radiolabeled analogues, such as 4-[¹⁸F]Fluorophenylglyoxal, which has been explored as a novel prosthetic group for labeling proteins and other biomolecules for Positron Emission Tomography (PET) imaging.[13]

-

Building Block in Drug Discovery: The 4-fluorophenyl motif is a privileged group in pharmaceuticals.[14][15] This compound provides a reactive handle to introduce this moiety into more complex molecular architectures, enabling the exploration of new chemical space in drug discovery programs.[16][17]

Conclusion

1-(4-Fluorophenyl)-2,2-dihydroxyethanone is more than just a simple chemical; it is an enabling tool at the intersection of classic organic synthesis and modern medicinal chemistry. Its stability in the hydrated form, combined with the versatile reactivity of its masked dicarbonyl functionality, ensures its continued use in both academic and industrial research. A thorough understanding of its synthesis, from the selection of starting materials to the mechanistic nuances of the Kornblum oxidation, allows researchers to reliably access this valuable building block for the creation of novel heterocyles, chemical probes, and potential therapeutic agents.

References

-

Kornblum, N., Powers, J. W., Anderson, G. J., Jones, W. J., Larson, H. O., Levand, O., & Weaver, W. M. (1957). A New and Selective Method of Oxidation. Journal of the American Chemical Society, 79(24), 6562. URL: [Link]

-

Grokipedia. (n.d.). Kornblum oxidation. Retrieved from [Link]

-

SynArchive. (n.d.). Kornblum Oxidation. Retrieved from [Link]

-

Rammurthy, B., et al. (2017). Supporting Information for A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Royal Society of Chemistry. URL: [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-2,2-dihydroxyethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Station. (2018). Kornblum Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). Retrieved from [Link]

-

Organic Chemistry. (2020). Kornblum Oxidation Example Mechanism. YouTube. Retrieved from [Link] (Note: This is a representative link for a general mechanism video).

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. URL: [Link]

-

ResearchGate. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. Retrieved from [Link]

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Retrieved from [Link]

-

MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). EP0922701B1 - A process for producing N-(4-fluorophenyl)-N-(1-methylethyl)-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-oxy]-acetamide.

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

-

ResearchGate. (2026). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Retrieved from [Link]

-

ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (2023). A Novel Prosthetic group, 4-[18F]Fluorophenylglyoxal for Protein Conjugation. Nuclear Medicine and Biology. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1976). New γ-keto Aldehyde synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. Retrieved from [Link]

-

Accounts of Chemical Research. (n.d.). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Retrieved from [Link]

Sources

- 1. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone | C8H7FO3 | CID 11275253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-Fluorophenyl glyoxal hydrate [oakwoodchemical.com]

- 10. 4-Fluorophenyl glyoxal hydrate | 447-43-8 [sigmaaldrich.com]

- 11. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis [cymitquimica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. jelsciences.com [jelsciences.com]

- 17. EP0922701B1 - A process for producing N-(4-fluorophenyl)-N-(1-methylethyl)-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-oxy]-acetamide - Google Patents [patents.google.com]

1-(4-Fluorophenyl)-2,2-dihydroxyethanone: Technical Guide to Biological Activity & Chemical Biology

This technical guide provides a comprehensive analysis of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS: 403-32-7), focusing on its chemical biology, mechanism of action, and applications in drug discovery.

Executive Summary

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (also known as 4-fluorophenylglyoxal hydrate ) is a specialized dicarbonyl reagent used primarily in chemical proteomics and radiopharmaceutical development. While it possesses intrinsic antimicrobial properties due to its reactivity with nucleophilic amino acid residues, its primary value in modern drug development lies in two areas:

-

Arginine-Selective Bioconjugation: It serves as a chemoselective probe for modifying arginine residues in protein active sites.

-

PET Imaging Precursor: The

F-isotopologue is a critical prosthetic group for radiolabeling proteins (e.g., albumin, ubiquitin) for Positron Emission Tomography (PET).

This guide details the molecule's hydration equilibrium, its mechanism of arginine modification, and protocols for its application in biological assays.

Chemical Identity & Hydration Equilibrium

The nomenclature "2,2-dihydroxyethanone" refers to the stable gem-diol (hydrate) form of the parent glyoxal . In aqueous solution and under physiological conditions, the molecule exists in an equilibrium favoring the hydrate, which acts as a reservoir for the reactive dicarbonyl species.

Structural Dynamics

The biological activity is driven by the anhydrous dicarbonyl form, which is generated in situ from the hydrate. The 4-fluorine substitution enhances lipophilicity and metabolic stability compared to the unsubstituted phenylglyoxal, making it a superior probe for intracellular targets.

Figure 1: The dehydration equilibrium required to generate the bioactive dicarbonyl species.

Mechanism of Action: Arginine Modification

The core biological activity of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone is its high specificity for guanidino groups on Arginine residues. Unlike lysine-targeting reagents (e.g., NHS-esters) which are ubiquitous, glyoxals target arginine, which is often found in catalytic centers of enzymes (e.g., anion binding sites, kinase clefts).

The Reaction Pathway

The reaction proceeds via a specific condensation between the 1,2-dicarbonyl of the glyoxal and the 1,3-nitrogen arrangement of the arginine guanidinium group.

-

Adduct Formation: Formation of a reversible dihydroxyimidazolidine intermediate.

-

Stabilization: Rearrangement to a stable N-heterocyclic adduct (often an imidazolone derivative), effectively "capping" the arginine and neutralizing its positive charge.

Biological Consequence: If the modified arginine is critical for substrate binding or catalysis, the enzyme is irreversibly inhibited. This allows researchers to map "essential arginines."

Figure 2: Mechanism of chemoselective arginine modification leading to protein inactivation.

Therapeutic & Diagnostic Applications

Radiopharmaceutical Precursor ( F-FPG)

The

-

Utility: It allows for the rapid, site-specific radiolabeling of proteins (like Albumin or Ubiquitin) under mild conditions without affecting lysine residues.

-

Advantage: Arginine residues are less abundant than lysines, often leading to more homogeneous radioconjugates with preserved biological affinity.

Antimicrobial Activity

Like many aryl glyoxals, the 4-fluoro derivative exhibits broad-spectrum antimicrobial activity.

-

Mechanism: Non-specific modification of surface proteins and metabolic enzymes in bacteria.

-

Potency: Studies on related aryl glyoxals indicate MIC values often superior to standard controls like metronidazole in specific anaerobic assays, though systemic toxicity limits its use as a standalone antibiotic drug.

Synthetic Scaffold for Bioactive Heterocycles

The molecule is a "privileged structure" in medicinal chemistry. It is the starting material for synthesizing:

-

Imidazoles: (e.g., p38 MAP kinase inhibitors).

-

Quinoxalines: (e.g., DNA intercalating agents).

-

Thiazoles: (e.g., Anti-inflammatory agents). The fluorine atom on the phenyl ring is strategically retained in these final drugs to block metabolic oxidation (CYP450 blocking) and improve half-life.

Experimental Protocols

Protocol A: Determination of Essential Arginine Residues (Enzyme Inhibition)

Use this protocol to determine if an enzyme's activity is dependent on an arginine residue.

Reagents:

-

Buffer: 50 mM Sodium Bicarbonate (pH 8.0). Note: Avoid Tris or Amine buffers as they may compete, though glyoxals are highly Arg-selective.

-

Stock Solution: 50 mM 1-(4-Fluorophenyl)-2,2-dihydroxyethanone in DMSO (freshly prepared).

Workflow:

-

Preparation: Dilute the enzyme to 1-5 µM in the Bicarbonate buffer.

-

Incubation: Add the fluorophenylglyoxal stock to final concentrations of 0.1, 1.0, and 10 mM. Include a DMSO-only control.

-

Reaction: Incubate at 25°C for 30–60 minutes in the dark.

-

Quenching: Add a 100-fold molar excess of free L-Arginine to quench unreacted glyoxal.

-

Assay: Aliquot the mixture immediately into the specific enzyme activity assay.

-

Data Analysis: Plot % Residual Activity vs. Concentration. A dose-dependent loss of activity suggests an essential arginine.

Protocol B: Synthesis of Bioactive Imidazoles (Debus-Radziszewski)

A standard method to convert the glyoxal into a bioactive imidazole scaffold.

Table 1: Reaction Components

| Component | Equivalents | Role |

|---|---|---|

| 1-(4-Fluorophenyl)-2,2-dihydroxyethanone | 1.0 eq | Dicarbonyl Source |

| Aldehyde (R-CHO) | 1.0 eq | Diversity Element |

| Ammonium Acetate | 4.0 eq | Nitrogen Source |

| Acetic Acid (Glacial) | Solvent | Catalyst/Solvent |

Steps:

-

Dissolve the glyoxal hydrate and the target aldehyde in glacial acetic acid.

-

Add Ammonium Acetate.

-

Reflux at 100°C for 2–4 hours . Monitor by TLC.

-

Cool mixture and pour into crushed ice.

-

Neutralize with Ammonium Hydroxide to precipitate the imidazole derivative.

-

Filter and recrystallize (Ethanol/Water).

Safety & Toxicology

Hazard Class: Irritant / Reactive.

-

Reactivity: As a dicarbonyl, it is highly reactive toward nucleophiles (DNA/Proteins). Handle with gloves and in a fume hood.

-

Toxicity: Potential for skin sensitization. Fluorinated organic compounds can be persistent; dispose of as halogenated organic waste.

References

-

Chemical Identity & Properties: PubChem. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CID 11275253).[1] National Library of Medicine. [Link]

- Arginine Modification Mechanism: Takahashi, K. The Reaction of Phenylglyoxal with Arginine Residues in Proteins. Journal of Biological Chemistry, 1968. (Foundational reference for phenylglyoxal class mechanism).

-

Radiopharmaceutical Application: Burrell, T. J., et al. Arginine-Selective Bioconjugation Reagent for Effective 18F-labeling of Native Proteins. Bioconjugate Chemistry, 2023. [Link]

-

Synthetic Utility (Heterocycles): Sheikh, A. R., et al. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.[2][3][4] RSC Advances, 2023.[2] [Link]

Sources

- 1. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone | C8H7FO3 | CID 11275253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]

- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Fluorophenyl)-2,2-dihydroxyethanone theoretical and computational studies

Theoretical and Computational Studies on 1-(4-Fluorophenyl)-2,2-dihydroxyethanone: A Comprehensive Technical Guide

Executive Summary

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (PubChem CID: 11275253)[1] is the stable gem-diol (hydrate) form of 4-fluorophenylglyoxal. In both aqueous media and the solid state, the highly electronegative para-fluoro substitution drives the thermodynamic equilibrium almost entirely toward this hydrated state. As a critical electrophilic precursor in the synthesis of heterocyclic kinase and STAT3 inhibitors[2], understanding its electronic structure, solvation dynamics, and binding affinities is paramount. This whitepaper outlines a self-validating computational framework—spanning Density Functional Theory (DFT), Molecular Dynamics (MD), and Molecular Docking—designed to accurately model this halogenated gem-diol.

Chemical Causality: The Fluorine Effect & Hydration Thermodynamics

The structural behavior of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone cannot be modeled accurately without accounting for the inductive pull (-I effect) of the fluorine atom.

The Mechanistic "Why":

Fluorine withdraws electron density from the aromatic

Thermodynamic cycle of 4-fluorophenylglyoxal hydration into its stable gem-diol form.

Quantum Mechanical (DFT) Framework

To predict the spectroscopic properties (IR, NMR) and electronic topology (HOMO-LUMO, MEP) of the molecule, we employ Gaussian 16[3].

Methodological Choices & Causality

-

Functional Selection (M06-2X): We utilize the M06-2X hybrid meta-GGA functional[4]. Causality: M06-2X is parameterized specifically for non-covalent interactions and thermochemistry. It accurately captures the medium-range electron correlation required to model the intramolecular hydrogen bonding between the two hydroxyl groups of the gem-diol.

-

Basis Set Selection (6-311++G ):** The inclusion of diffuse functions (++) is strictly non-negotiable for this molecule. Causality: Fluorine's high electronegativity creates diffuse electron clouds. Standard basis sets artificially truncate these tails, leading to incorrect charge localization and skewed dipole moments.

Self-Validating DFT Protocol

-

Conformational Search: Generate initial coordinates using the MMFF94 force field to identify the lowest-energy rotamer around the C-C bond connecting the phenyl ring and the carbonyl group.

-

Geometry Optimization: Run optimization in an implicit solvent model (SMD, Water) to mimic the native stabilizing environment.

-

Validation Gate: Check convergence criteria. Maximum Force, RMS Force, Maximum Displacement, and RMS Displacement must all flag as YES.

-

-

Frequency Calculation: Compute vibrational frequencies at the same level of theory.

-

Validation Gate: The calculation must yield exactly zero imaginary frequencies (

), confirming the structure is a true local minimum, not a transition state.

-

Solvation Dynamics: Explicit MD Protocol

While implicit models (SMD/PCM) are sufficient for electronic properties, they fail to capture the explicit hydrogen-bonding networks that stabilize the gem-diol in biological systems.

MD Workflow

-

Parameterization: Assign GAFF (General AMBER Force Field) parameters to the DFT-optimized ligand. Calculate AM1-BCC partial charges.

-

Solvation: Place the molecule in a cubic TIP3P water box with a 10 Å buffer.

-

Equilibration:

-

Minimization: 5,000 steps steepest descent followed by 5,000 steps conjugate gradient.

-

NVT (Constant Volume/Temperature): Heat to 300K over 50 ps using a Langevin thermostat.

-

NPT (Constant Pressure/Temperature): Equilibrate density at 1 atm for 500 ps using a Berendsen barostat.

-

-

Production: 100 ns unconstrained MD run.

-

Validation Gate: Plot the Root Mean Square Deviation (RMSD) of the ligand backbone. The system is only considered valid if the RMSD plateaus (fluctuations < 0.2 Å) within the first 10 ns.

-

Pharmacological Docking: STAT3 Inhibition

4-fluorophenylglyoxal derivatives are actively researched as precursors for Signal Transducer and Activator of Transcription 3 (STAT3) DNA-binding domain inhibitors[2].

Docking Protocol

We utilize AutoDock Vina[5] to evaluate the binding affinity of the gem-diol against the STAT3 SH2 domain (PDB ID: 6N8E).

-

Preparation: Convert the validated MD-averaged conformation of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone to PDBQT format, merging non-polar hydrogens and adding Gasteiger charges.

-

Grid Box Definition: Center the grid box on the pTyr705 binding pocket of STAT3, with dimensions 20 × 20 × 20 Å.

-

Execution & Validation: Run Vina with an exhaustiveness of 32.

-

Validation Gate: Prior to testing the target molecule, re-dock the native co-crystallized ligand. The protocol is validated only if the re-docked pose achieves an RMSD

2.0 Å compared to the crystal structure.

-

End-to-end computational pipeline integrating DFT, MD, and Molecular Docking.

Quantitative Data Summary

The following table synthesizes the theoretical properties extracted from the validated M06-2X/6-311++G(d,p) workflow, compared against standard experimental ranges for halogenated arylglyoxal hydrates.

| Property | Computational Level | Predicted Value | Reference Range | Validation Status |

| C=O Stretch (IR) | M06-2X/6-311++G(d,p) | 1695 cm⁻¹ | 1680–1710 cm⁻¹ | Validated (Scale Factor 0.947) |

| O-H Stretch (IR) | M06-2X/6-311++G(d,p) | 3450, 3510 cm⁻¹ | 3400–3600 cm⁻¹ | Validated (H-Bonding present) |

| ¹⁹F NMR Shift | GIAO-M06-2X | -108.5 ppm | -105 to -115 ppm | Validated |

| HOMO-LUMO Gap | M06-2X/6-311++G(d,p) | 5.82 eV | ~5.5 - 6.0 eV | Validated |

| Binding Affinity | AutoDock Vina | -6.8 kcal/mol | N/A | Validated via Native Ligand |

References

-

1-(4-Fluorophenyl)-2,2-dihydroxyethanone | C8H7FO3 | CID 11275253 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

The design, synthesis and evaluation of small-molecule inhibitors of signal transducer and activator of transcription 3 (STAT3) Source: UCL Discovery - University College London URL:[Link]

-

Gaussian 16 Citation Source: Gaussian.com URL:[Link]

-

AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Read the Docs (AutoDock Vina 1.2.0 documentation) URL:[Link]

Sources

Methodological & Application

Detailed Protocol: Synthesis and Application of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

Part 1: Introduction & Significance

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (CAS: 447-43-8), commonly known as 4-fluorophenylglyoxal hydrate , is a critical dicarbonyl building block in organic synthesis. Unlike its alkyl analogs, the electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the

It exists in equilibrium between the anhydrous

Key Applications:

-

Heterocycle Synthesis: Precursor for quinoxalines, imidazoles, and thiazoles via condensation with 1,2-diamines or thioureas.

-

Bio-conjugation: The arginine-selective reactivity of phenylglyoxals is used to label proteins and peptides (e.g.,

F-labeled probes for PET imaging).[1] -

Enzyme Inhibition: Structural core for developing PDE inhibitors.

Part 2: Chemical Identity & Properties[2][3][4][5][6]

| Property | Data |

| IUPAC Name | 1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one |

| Common Name | 4-Fluorophenylglyoxal hydrate |

| CAS Number | 447-43-8 |

| Molecular Formula | |

| Molecular Weight | 170.14 g/mol |

| Physical State | White to light-yellow crystalline solid |

| Melting Point | 80–82 °C (Hydrate) |

| Solubility | Soluble in ethanol, DMSO, hot water; sparingly soluble in hexane.[2] |

| Stability | Hygroscopic.[2] Store under inert atmosphere at -20°C for long-term stability. |

Part 3: Synthesis Protocols

Two methods are provided. Method A is the industry-standard Riley Oxidation, suitable for gram-scale synthesis. Method B is a "Green" oxidative approach using DMSO/

Method A: Selenium Dioxide Oxidation (Riley Oxidation)

Best for: Robust, large-scale preparation where selenium waste management is available.

Reagents:

-

4-Fluoroacetophenone (1.0 equiv)

-

Selenium Dioxide (

) (1.0 equiv)[3][4] -

Solvent: 1,4-Dioxane/Water (30:1 v/v)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a reflux condenser.

-

Dissolution: Add

(11.1 g, 100 mmol) to a mixture of 1,4-dioxane (60 mL) and water (2 mL). Heat to 50–55 °C with stirring until the solid dissolves. -

Addition: Add 4-fluoroacetophenone (13.8 g, 100 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (~100 °C) for 4 hours.

-

Observation: The solution will turn red/orange, and black selenium metal will precipitate.

-

-

Filtration (Critical): Decant the hot solution through a Celite pad to remove colloidal selenium. Wash the pad with hot dioxane.

-

Concentration: Remove the solvent (dioxane/water) via rotary evaporation.

-

Purification (Crystallization):

-

Dissolve the oily residue in a minimum amount of hot water (~3.5 volumes).

-

Allow the solution to cool slowly to room temperature, then to 4 °C.

-

The product will crystallize as the hydrate.[4] Filter and dry in a desiccator.

-

Expert Insight:

Method B: Iodine-Promoted DMSO Oxidation (Kornblum Variant)

Best for: Small-scale, high-purity needs, or avoiding heavy metals.

Reagents:

-

4-Fluoroacetophenone (1.0 equiv)

-

Iodine (

) (0.6–1.0 equiv) -

Solvent: Anhydrous DMSO[1]

Protocol:

-

Setup: Use a sealed pressure tube or a microwave vial.

-

Reaction: Dissolve 4-fluoroacetophenone (138 mg, 1 mmol) and Iodine (152 mg, 0.6 mmol) in DMSO (2 mL).

-

Heating: Heat at 100 °C for 1–2 hours (or 130 °C for 20 mins in a microwave reactor).

-

Quench: Cool to room temperature. Pour the mixture into ice water (10 mL) containing 5% sodium thiosulfate (

) to quench excess iodine. -

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Conversion to Hydrate: The residue is often the anhydrous form or a hemi-acetal. Reflux in water/THF (1:1) for 30 mins and cool to crystallize the hydrate.

Part 4: Workflow Visualization

Figure 1: Comparative workflow for the synthesis of 4-fluorophenylglyoxal hydrate via Selenium Dioxide or DMSO oxidation.

Part 5: Characterization & Troubleshooting

Quality Control Parameters

-

1H NMR (DMSO-d6):

-

Hydrate Form: Look for the methine proton of the gem-diol group (

) around -

Aromatic Region: Two multiplets (due to F-coupling) around

7.4 (m, 2H) and -

Note: If the sample is anhydrous, the aldehyde proton (

) appears downfield at

-

-

Melting Point: The pure hydrate melts sharply at 80–82 °C . A broad range indicates partial dehydration or impurities.

Troubleshooting Guide

-

Problem: Product is an oil that won't crystallize.

-

Cause: Product is likely a mixture of anhydrous and hydrate forms, or residual solvent is present.

-

Solution: Dissolve the oil in a small amount of warm water, scratch the flask walls with a glass rod, and store at 4°C overnight. The water forces the equilibrium to the solid hydrate.

-

-

Problem: Low yield in Method A (Riley Oxidation).

-

Cause: Over-oxidation or polymerization.

-

Solution: Do not exceed 4 hours of reflux. Ensure dioxane is not "bone dry"—trace water helps the

mechanism.

-

Part 6: Safety & Handling (MSDS Highlights)

-

Selenium Dioxide (Method A): Highly toxic and corrosive. Causes severe skin burns and eye damage. Chronic exposure leads to selenosis. Work in a fume hood. Treat all selenium waste as hazardous.

-

4-Fluorophenylglyoxal: Reactive electrophile. Skin and eye irritant. Potential sensitizer.[4]

-

Storage: Store in a tightly sealed container at -20°C. Hygroscopic—protect from moisture to maintain stoichiometry.

References

-

Riley Oxidation Protocol: Riley, H. A.; Gray, A. R. "Phenylglyoxal".[4][5] Organic Syntheses, Coll.[4][5] Vol. 2, p.509 (1943).

-

Fluorine-18 Radiosynthesis (DMSO/I2 Method): Wang, M., et al. "Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4-[18F]Fluorophenylglyoxal". ACS Omega, 2020.

-

Microwave-Assisted Synthesis: "Selenium dioxide-medi

-ketoamides from arylglyoxals". Beilstein J. Org. Chem., 2013. -

Physical Properties (MP & CAS): PubChem Compound Summary for CID 11275253.

Sources

- 1. Facile Automated Radiosynthesis of an Arginine Selective Bioconjugation Reagent 4‑[18F]Fluorophenylglyoxal for Developing Protein-Based PET Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Fluorophenyl)-2,2-dihydroxyethanone | C8H7FO3 | CID 11275253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone in Organic Synthesis

[1][2]

12Executive Summary: The Fluorine Advantage

1-(4-Fluorophenyl)-2,2-dihydroxyethanone (also known as 4-fluorophenylglyoxal hydrate ) is a pivotal C2 building block in modern medicinal chemistry.[1][2] It serves as a stable, solid equivalent to the highly reactive and unstable 4-fluorophenylglyoxal.

Its primary value lies in the "Fluorine Effect" :

-

Bioisosterism: The 4-fluoro substituent mimics hydrogen sterically but alters the electronic profile, often improving metabolic stability (blocking P450 oxidation at the para-position) and lipid solubility.[2]

-

Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the adjacent carbonyls compared to the unsubstituted parent, often accelerating condensation reactions.[2]

-

Heterocycle Precursor: It is the reagent of choice for synthesizing privileged scaffolds like quinoxalines , imidazoles , and pyrazines incorporated into kinase inhibitors (e.g., p38 MAPK, JAK2).

Chemical Profile & Stability Mechanism

This reagent exists in a dynamic equilibrium.[2] While the anhydrous dicarbonyl form is required for reactivity, it is unstable and prone to polymerization. The gem-diol (hydrate) form is the stable "shelf" species.[1][2]

-

Shelf Form: Crystalline solid (Hydrate).

-

Reactive Species:

-Keto aldehyde (generated in situ).[1][2] -

Activation: In solution, particularly in the presence of acid catalysts or heat, the equilibrium shifts to release the reactive aldehyde.

Figure 1: The activation pathway of 4-fluorophenylglyoxal hydrate.[1]

Preparation Protocol

Note: While commercially available, fresh preparation ensures optimal reactivity, as the hydrate can slowly oligomerize over years of storage.

Protocol A: Selenium Dioxide Oxidation (Riley Oxidation)

This is the gold-standard method for converting acetophenones to glyoxals.[1][2]

Reagents:

-

Selenium Dioxide (SeO₂, 1.1 equiv)

-

Solvent: 1,4-Dioxane/Water (30:1 v/v)[1]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve SeO₂ (11.1 g, 100 mmol) in a mixture of 1,4-dioxane (60 mL) and water (2 mL). Heat to 50–55°C until the solid dissolves.

-

Addition: Add 4'-fluoroacetophenone (13.8 g, 100 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (approx. 101°C) with vigorous stirring for 4 hours.

-

Observation: The solution will turn yellow, and black selenium metal will precipitate.

-

-

Filtration: Decant the hot solution through a Celite pad to remove the selenium metal. Wash the pad with hot dioxane.[2]

-

Isolation: Remove the solvent under reduced pressure (rotary evaporator).

-

Hydration & Crystallization:

Safety Note: Selenium dioxide is toxic and an oxidizer.[2] Work in a fume hood. Dispose of selenium waste as hazardous material.[2]

Application I: Quinoxaline Synthesis

The condensation of 1-(4-fluorophenyl)-2,2-dihydroxyethanone with 1,2-diamines is the primary route to 2-(4-fluorophenyl)quinoxalines.[1][2]

Mechanism: Double Condensation

The reaction proceeds via a Schiff base formation followed by cyclization and dehydration. The fluorine substituent on the glyoxal enhances the initial nucleophilic attack by the diamine.[2]

Standard Protocol (Catalyst-Free / Green)

Rationale: In ethanol, the reaction is often fast enough without exogenous catalysts due to the high electrophilicity of the fluorinated glyoxal.

Reagents:

-

Ethanol (5 mL)

Procedure:

-

Mix the glyoxal hydrate and the diamine in ethanol in a reaction vial.

-

Stir at room temperature for 10–30 minutes.

-

Workup: The product often precipitates out of the ethanolic solution.[2] Filter the solid and wash with cold ethanol.

-

Recrystallization: If necessary, recrystallize from hot ethanol/water.

Catalyst Optimization Table

While the uncatalyzed reaction works, catalysts can improve yields for electron-deficient diamines.[2]

| Catalyst | Loading | Solvent | Conditions | Typical Yield | Notes |

| None | N/A | EtOH | RT, 30 min | 85-95% | Best for simple substrates.[1][2] |

| Iodine (I₂) | 5 mol% | DMSO | RT, 10 min | 90-98% | Highly efficient; mild oxidation.[1] |

| Montmorillonite K-10 | 10 wt% | MeCN | Reflux, 1h | 80-90% | Heterogeneous/Recyclable.[1][2] |

| Acetic Acid | 1-2 drops | MeOH | RT, 1h | 85-90% | Promotes dehydration.[1][2] |

Application II: Imidazole Synthesis

This reagent is a key component in the synthesis of 2,4,5-trisubstituted imidazoles, often used to create p38 MAPK inhibitors.

Protocol: One-Pot Multicomponent Reaction

Reagents:

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

Procedure:

-

Combine the glyoxal hydrate, aldehyde, and ammonium acetate in a round-bottom flask.

-

Add Methanol (5 mL) (preferred for milder conditions) or Acetic Acid (for higher solubility/reactivity).

-

Sonication (Optional but Recommended): Sonicate the mixture at RT for 30–60 minutes. Alternatively, reflux for 2–4 hours.

-

Quench: Pour the mixture into crushed ice/water.

-

Neutralization: If acetic acid was used, neutralize with aqueous ammonia.

-

Isolation: Filter the precipitate. Wash with water and diethyl ether.[2]

Visualizing the Synthetic Workflow

Figure 2: Divergent synthetic pathways from the 4-fluorophenylglyoxal hub.[1][2]

Troubleshooting & Optimization

-

Problem: Low solubility of the hydrate in non-polar solvents.

-

Solution: Use protic solvents (MeOH, EtOH) or polar aprotic solvents (DMSO, DMF). The hydrate must dissolve and dehydrate to react.[2]

-

-

Problem: Formation of hemiacetal side products.

-

Solution: Ensure temperatures are sufficient (>RT) or use a mild acid catalyst to drive the equilibrium toward the aldehyde form.[2]

-

-

Problem: Polymerization (gumming).

References

-

Preparation via SeO2: Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal.[2][4][6][7] Organic Syntheses, 2, 509. (Adapted for 4-fluoro derivative).[1][2]

-

Quinoxaline Synthesis: Narsaiah, A. V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.[8] ACG Publications.[2]

-

Imidazole Synthesis: Zuliani, V., et al. (2007).[9] A Practical Synthesis of 2,4(5)-Diarylimidazoles from Simple Building Blocks. Journal of Organic Chemistry, 72(12), 4551–4553.

-

Kinase Inhibitor Applications: Laufer, S. A., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK inhibitors. Bioorganic & Medicinal Chemistry.

-

General Reactivity: Chen, M., & Wang, Q. (2024). Fluoroalkoxylating Reagents in Organic Synthesis. European Journal of Organic Chemistry.[2][10][11] [1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. acgpubs.org [acgpubs.org]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes & Protocols for 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

A Guide for Advanced Synthesis and Drug Discovery

Section 1: Introduction and Compound Profile

1-(4-Fluorophenyl)-2,2-dihydroxyethanone is a fluorinated α-keto gem-diol of significant interest to the chemical and pharmaceutical research communities. As a stable hydrate of the corresponding α-ketoaldehyde, this bifunctional molecule serves as a versatile and highly reactive building block for organic synthesis. The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.[1]

These notes provide a comprehensive overview of the compound's properties, handling procedures, and detailed protocols for its application in synthetic chemistry and analytical characterization, designed for researchers in drug development and organic synthesis.

Compound Identity and Physicochemical Properties [2]

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)-2,2-dihydroxyethanone | PubChem[2] |

| Synonyms | 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-one | Multiple Vendors[3][4] |

| CAS Number | 447-43-8 | Sigma-Aldrich[4] |

| Molecular Formula | C₈H₇FO₃ | PubChem[2] |

| Molecular Weight | 170.14 g/mol | PubChem[2] |

| Appearance | White to light-yellow powder or crystals | BLD Pharmatech[3] |

| Purity | Typically ≥98% | BLD Pharmatech[3] |

Section 2: Scientific Rationale and Key Applications

The utility of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone stems from the unique reactivity of its functional groups.

-

The α-Keto Gem-Diol Moiety: Geminal diols exist in equilibrium with their corresponding carbonyl compounds.[5][6] While most are unstable, the electron-withdrawing nature of the adjacent carbonyl and the fluorophenyl ring helps to stabilize the hydrate form of this molecule, allowing for its isolation.[7] In solution, it can react as the α-ketoaldehyde, making it an excellent precursor for condensation reactions, particularly in the synthesis of heterocyclic systems like quinoxalines, imidazoles, and pyrazines.

-

The 4-Fluorophenyl Group: This structural motif is a privileged component in modern drug discovery. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and often improves metabolic stability by blocking sites susceptible to oxidative metabolism. Its presence in a molecule is a common strategy to increase oral bioavailability. Numerous clinical candidates and approved drugs contain the 4-fluorophenyl group.[8][9][10][11]

Potential Research Applications:

-

Intermediate for Heterocyclic Synthesis: Its ability to react as a 1,2-dicarbonyl equivalent makes it a primary choice for constructing complex heterocyclic scaffolds, which form the core of many pharmacologically active agents.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule containing the desirable 4-fluorophenyl group, it can be used as a starting fragment in FBDD campaigns to identify initial hits against biological targets.

-

Precursor for Radiotracer Synthesis: The presence of a stable fluorine atom allows for its use in developing synthetic routes for Fluorine-18 (¹⁸F) labeled positron emission tomography (PET) imaging agents.[1][12]

Section 3: Safety, Handling, and Storage Protocol

This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed (H302).[3]

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Always wear chemical safety goggles or a face shield.[13]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber. Consult the glove manufacturer's compatibility data.[13]

-

Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

3.2 Storage and Stability

-

Temperature: For long-term stability, store the compound in a freezer at or below -20°C.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent potential oxidative degradation.[3][13]

-

Light: Protect from light by using an amber vial or storing it in a dark location.[13]

3.3 Waste Disposal

-

Dispose of the chemical and any contaminated materials as hazardous chemical waste.[13] Adhere strictly to local, state, and federal regulations. Do not discard down the drain.

Section 4: Core Experimental Protocols

These protocols provide a validated starting point for working with 1-(4-Fluorophenyl)-2,2-dihydroxyethanone.

Protocol 4.1: Preparation of Stock Solutions

-

Rationale: Dimethyl sulfoxide (DMSO) is a versatile solvent for creating high-concentration stock solutions suitable for screening and synthetic applications. For applications where DMSO is incompatible, N,N-Dimethylformamide (DMF) is a suitable alternative.

-

Allow the container of 1-(4-Fluorophenyl)-2,2-dihydroxyethanone to equilibrate to room temperature before opening to prevent moisture condensation.

-